Cas no 952-69-2 (3-Trifluoromethanesulfonylbenzoic Acid)

3-Trifluoromethanesulfonylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-[(trifluoromethyl)sulfonyl]-
- 3-(trifluoromethylsulfonyl)benzoic acid
- 3-Trifluoromethanesulfonylbenzoic Acid
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- MDL: MFCD00766763
3-Trifluoromethanesulfonylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T901260-50mg |
3-Trifluoromethanesulfonylbenzoic Acid |
952-69-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-299754-0.25g |
3-trifluoromethanesulfonylbenzoic acid |
952-69-2 | 95.0% | 0.25g |
$134.0 | 2025-03-19 | |
Enamine | EN300-299754-0.5g |
3-trifluoromethanesulfonylbenzoic acid |
952-69-2 | 95.0% | 0.5g |
$212.0 | 2025-03-19 | |
Enamine | EN300-299754-0.05g |
3-trifluoromethanesulfonylbenzoic acid |
952-69-2 | 95.0% | 0.05g |
$63.0 | 2025-03-19 | |
TRC | T901260-100mg |
3-Trifluoromethanesulfonylbenzoic Acid |
952-69-2 | 100mg |
$ 230.00 | 2022-06-02 | ||
TRC | T901260-10mg |
3-Trifluoromethanesulfonylbenzoic Acid |
952-69-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB254842-1 g |
3-(Trifluoromethylsulfonyl)benzoic acid, 98%; . |
952-69-2 | 98% | 1 g |
€699.00 | 2023-07-20 | |
Apollo Scientific | PC53480-250mg |
3-(Trifluoromethylsulphonyl)benzoic acid |
952-69-2 | 250mg |
£95.00 | 2025-02-21 | ||
eNovation Chemicals LLC | Y1240435-100mg |
3-trifluoromethanesulfonylbenzoic acid |
952-69-2 | 95% | 100mg |
$270 | 2024-06-06 | |
Enamine | EN300-299754-0.1g |
3-trifluoromethanesulfonylbenzoic acid |
952-69-2 | 95.0% | 0.1g |
$94.0 | 2025-03-19 |
3-Trifluoromethanesulfonylbenzoic Acid Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 3-Trifluoromethanesulfonylbenzoic Acid
Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- (CAS No. 952-69-2): A Comprehensive Overview
Benzoic acid, 3-[(trifluoromethyl)sulfonyl]-, identified by its CAS number 952-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceuticals and chemical research. This compound, characterized by its trifluoromethylsulfonyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- consists of a benzene ring substituted with a trifluoromethylsulfonyl group at the 3-position. This structural feature imparts exceptional electronic and steric properties, making it a versatile building block in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of drug candidates, which is crucial for optimizing pharmacokinetic profiles.
In recent years, Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- has been extensively studied for its potential applications in the development of novel therapeutic agents. Its incorporation into drug molecules has been shown to improve binding affinity to biological targets, thereby increasing the efficacy of the final pharmaceutical product. For instance, researchers have explored its use in designing inhibitors targeting enzymes involved in inflammatory pathways, such as COX-2 and LOX-5.
One of the most compelling aspects of Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- is its role as a key intermediate in the synthesis of fluorinated sulfonyl compounds. These compounds have demonstrated promising activity in preclinical studies against a range of diseases, including cancer and infectious disorders. The trifluoromethylsulfonyl moiety enhances the bioavailability and selectivity of these compounds, making them attractive candidates for further development.
The pharmaceutical industry has leveraged the unique properties of Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- to develop innovative drug formulations. Its ability to act as a scaffold for structurally diverse molecules has led to the discovery of several lead compounds that are currently undergoing clinical evaluation. These studies highlight the compound's potential as a cornerstone in the development of next-generation therapeutics.
Beyond pharmaceutical applications, Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- has found utility in other areas of chemical research. Its reactivity and stability make it an excellent candidate for use in material science and agrochemical formulations. Researchers have investigated its incorporation into polymers and coatings to enhance durability and resistance to environmental factors.
The synthesis of Benzoic acid, 3-[(trifluoromethyl)sulfonyl]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. These advancements have contributed to the growing interest in this compound within the scientific community.
In conclusion, Benzoic acid, 3-[(trifluoromethyl)sulfonyl]-, with its CAS number 952-69-2, represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features and versatile applications make it an indispensable tool for researchers striving to innovate in drug discovery and material science. As our understanding of its properties continues to evolve, we can anticipate even more groundbreaking applications on the horizon.
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